molecular formula C21H16N4O4 B2914799 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one CAS No. 1251690-54-6

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one

カタログ番号: B2914799
CAS番号: 1251690-54-6
分子量: 388.383
InChIキー: HIORBMXLFQXENT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridazin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring at position 3 and a 3,4-dimethylphenyl group at position 1. The 1,2,4-oxadiazole moiety is further functionalized with a benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .

特性

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-12-3-5-15(9-13(12)2)25-8-7-16(26)19(23-25)21-22-20(24-29-21)14-4-6-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIORBMXLFQXENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the benzo[d][1,3]dioxole ring, followed by the construction of the 1,2,4-oxadiazole moiety, and finally the coupling with the pyridazinone structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.

化学反応の分析

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: Possible use in the development of new materials with specific properties.

作用機序

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Target/Activity Pharmacokinetic Data
Target Compound Pyridazinone 1,2,4-oxadiazole, benzo[d][1,3]dioxol, 3,4-dimethylphenyl Hypothesized: PDE or kinase inhibition Not reported
ADX47273 () Piperidine-oxadiazole 4-Fluorophenyl, oxadiazole mGlu5 PAM (EC50 = 170 nM, Ki = 4.3 μM) High brain penetration, MED = 30 mg/kg
TAK-063 () Pyridazinone Fluorophenyl, pyrazole PDE10A inhibitor (IC50 = 0.30 nM) Brain/plasma ratio >1, MED = 0.3 mg/kg
(±)-8 () Azetidin-2-one Benzo[d][1,3]dioxol, 4-fluorophenyl P2Y12 antagonist (antiplatelet activity) In vivo efficacy in thrombosis models
4f () Dihydropyrazole Benzo[d][1,3]dioxol, 3,4-dimethylphenyl COX-2 inhibition (IC50 = 0.12 μM) Selective COX-2 > COX-1 (10-fold)

Key Observations :

Oxadiazole Motif : The 1,2,4-oxadiazole group in the target compound and ADX47273 enhances binding to receptors (e.g., mGlu5) through hydrogen bonding and π-π interactions .

Benzo[d][1,3]dioxol : This moiety improves metabolic stability and lipophilicity, as seen in COX-2 inhibitor 4f () and antiplatelet agent (±)-8 () .

Pyridazinone Core: Shared with TAK-063, this scaffold is associated with PDE10A inhibition due to its planar structure and ability to occupy hydrophobic enzyme pockets .

Pharmacokinetic and Selectivity Profiles

Table 2: Pharmacokinetic and Selectivity Data

Compound Bioavailability Selectivity Profile Key Challenges
Target Compound Unknown Unknown Potential CYP450 interactions (dimethylphenyl group)
ADX47273 Moderate >100-fold selectivity over other mGlu subtypes Limited solubility in aqueous media
TAK-063 High >15,000-fold selectivity over other PDEs High plasma protein binding (~99%)
4f () Moderate 10-fold COX-2/COX-1 selectivity Narrow therapeutic window

Key Insights :

  • The 3,4-dimethylphenyl group in the target compound may increase lipophilicity but could also elevate CYP450-mediated metabolism risks .
  • TAK-063’s high selectivity is attributed to its fluorophenyl and pyrazole substituents, which minimize off-target binding .

Critical Analysis :

  • The benzo[d][1,3]dioxol group in the target compound may require protection during synthesis, as seen in for compound 11 .
  • X-ray diffraction data from (peaks at 14.5°–16.3°) highlight the crystalline stability of similar oxadiazole derivatives .

生物活性

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound consists of several pharmacophores that contribute to its biological activity:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing bioactivity.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Pyridazine core : Implicated in various pharmacological activities.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens.

Biological Activity Data

Several studies have evaluated the biological activity of related compounds and derivatives. Below is a summary table highlighting key findings from recent research:

Activity Type Tested Compound Efficacy Reference
Anticancer1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)IC50 = 2.38 µM (HepG2)
AntimicrobialMannich base ligand with benzo[d][1,3]dioxoleSignificant antibacterial effect
AntioxidantVarious derivativesModerate antioxidant activity

1. Anticancer Activity

A study conducted on a series of compounds related to the target molecule demonstrated significant anticancer activity. For instance, the compound 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) showed IC50 values lower than those of standard drugs like doxorubicin across multiple cancer cell lines (HepG2, HCT116). The mechanism involved EGFR inhibition and apoptosis pathway modulation through Bax and Bcl-2 proteins .

2. Antimicrobial Properties

Research on a Mannich base ligand containing the benzo[d][1,3]dioxole moiety revealed potent antibacterial and antifungal activities. The ligand was effective against common pathogens and demonstrated a promising profile for further development in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole or pyridazinone cores .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions for aryl-aryl bond formation, as seen in pyrazole-based syntheses .
  • Optimization : Adjusting solvent systems (e.g., DMF/water mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and temperature to enhance purity and yield.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC (≥95% purity verification) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C=O, N-O stretches).
  • NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can preliminary biological screening be designed to assess this compound’s activity?

  • Methodological Answer :

  • In vitro assays : Use receptor-binding studies or enzyme inhibition tests (e.g., anticonvulsant activity models via MES or scPTZ protocols) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values using serial dilutions.
  • Control groups : Include positive controls (e.g., reference anticonvulsants) and vehicle controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the benzo[d][1,3]dioxole and 3,4-dimethylphenyl groups?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified substituents (e.g., methoxy, halogen, or alkyl groups) on the benzodioxole or dimethylphenyl moieties .
  • Biological testing : Compare activity across analogs to identify critical pharmacophores. For example, tert-butyl groups may enhance lipophilicity and blood-brain barrier penetration .
  • Data analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with efficacy .

Q. What computational strategies are suitable for predicting this compound’s electronic properties and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .
  • Molecular docking : Simulate binding modes with target proteins (e.g., GABA receptors) using software like AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How can contradictory data between in vitro and in vivo models be resolved methodologically?

  • Methodological Answer :

  • Pharmacokinetic profiling : Evaluate bioavailability, metabolism (e.g., CYP450 assays), and tissue distribution to explain efficacy gaps .
  • Experimental redesign : Use randomized block designs with split-plot arrangements to account for variables like dosing schedules or animal models .
  • Meta-analysis : Aggregate data from multiple studies to identify trends or confounding factors (e.g., solvent effects in vitro vs. in vivo metabolism) .

Q. What strategies can optimize the compound’s solubility and stability for advanced pharmacological studies?

  • Methodological Answer :

  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced stability .
  • Excipient screening : Test co-solvents (e.g., PEG, cyclodextrins) in formulation studies .

Notes

  • Contradiction Management : Discrepancies between computational predictions and experimental data require iterative refinement of force fields or assay validation .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and data reporting standards (e.g., APA for publications) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。